D-Phe-Val-p-nitroanilide

Übersicht

Beschreibung

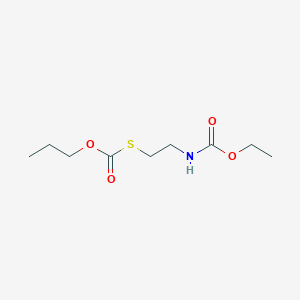

D-Phe-Val-p-nitroanilide is a protease substrate . It has the empirical formula C20H24N4O4 and a molecular weight of 384.43 .

Molecular Structure Analysis

The molecular structure of D-Phe-Val-p-nitroanilide can be represented by the SMILES stringCC(C)C(NC(=O)C(N)Cc1ccccc1)C(=O)Nc2ccc(cc2)N(=O)=O . Chemical Reactions Analysis

D-Phe-Val-p-nitroanilide can be used as a substrate to quantify and distinguish urokinase and tissue-type plasminogen activity . It has a lower Km value than the standard D-Val-Leu-Lys-p-nitroanilide, but it also has a much higher Vmax/Km than most other substrates of this type, which makes it a much better substrate .Physical And Chemical Properties Analysis

D-Phe-Val-p-nitroanilide is a solid substance that should be stored at -20°C .Wissenschaftliche Forschungsanwendungen

Enzyme Kinetics Studies : It's used for studying the steady-state kinetics of plasmin- and trypsin-catalyzed hydrolysis of tripeptide-p-nitroanilides (Christensen & Ipsen, 1979). This research is significant in understanding the behavior of these enzymes under different conditions.

Synthesis of Tetrapeptide p-Nitroanilides : The compound is utilized in synthesizing tetrapeptide p-nitroanilides, achieving yields of 70-90% (Abdel Malak et al., 2009). This application is crucial in peptide chemistry and drug development.

Assay of Tissue Plasminogen Activator and Plasmin : It is widely employed in assays for tissue plasminogen activator and plasmin, as well as in inhibitor assays for these enzymes (Sharma & Castellino, 1990). These assays are vital for the study of blood clotting and fibrinolysis.

Biological Fluids Enzyme Determination : The compound is useful for determining trypsin, thrombin, and thrombin-like enzymes in biological fluids (Svendsen et al., 1972), aiding in the diagnosis and study of various blood disorders.

Study of Chymotrypsin-like Enzymes : It assists in elucidating the physiological roles of chymotrypsin-like enzymes (Powers et al., 1985), important for understanding digestive processes and immune response.

Chromogenic Substrate for Proteolytic Enzymes : The compound is widely used as a chromogenic substrate for determining the activity of proteolytic enzymes (Hojo et al., 2000), essential in enzymology and pharmaceutical research.

Inhibition of Factor Xa : It inhibits factor Xa amidolytic and proteolytic activity, indicating that a minimal peptide structure is necessary for inhibition (Orthner et al., 1981). This is significant in the study of blood coagulation.

Supramolecular Hydrogels : It is used as a building block for supramolecular hydrogels (Kurbasic et al., 2019), which have potential applications in drug delivery and tissue engineering.

Binding to Enzyme Fibrinogen : Peptides containing D-Phe-Val-p-nitroanilide, rapidly cleaved by thrombin in water, may be advantageous for binding to the enzyme fibrinogen (Rae & Scheraga, 2009), important in blood clotting research.

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2-[(2-amino-3-phenylpropanoyl)amino]-3-methyl-N-(4-nitrophenyl)butanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N4O4/c1-13(2)18(20(26)22-15-8-10-16(11-9-15)24(27)28)23-19(25)17(21)12-14-6-4-3-5-7-14/h3-11,13,17-18H,12,21H2,1-2H3,(H,22,26)(H,23,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFFZQZIWTDHXEY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C(CC2=CC=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30400731 | |

| Record name | D-Phe-Val-p-nitroanilide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30400731 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

384.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

D-Phe-Val-p-nitroanilide | |

CAS RN |

108321-89-7 | |

| Record name | D-Phe-Val-p-nitroanilide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30400731 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl (2S)-2-[[2-[[(2R)-2-(decanoylamino)-3-(2-methoxy-2-oxoethyl)sulfanylpropanoyl]amino]acetyl]amino]-3-methylbutanoate](/img/structure/B9900.png)

![6-(Dibutylamino)-1,8-diazabicyclo[5.4.0]undec-7-ene](/img/structure/B9901.png)

![Ethanone, 1-[2,3,3-trimethyl-1-(1-methylethyl)-2-aziridinyl]-(9CI)](/img/structure/B9904.png)